

Amino-PEG36-CONH-PEG36-acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG36-CONH-PEG36-acid

Cat. No.: B13711761

[Get Quote](#)

In-Depth Technical Guide: Amino-PEG36-CONH-PEG36-acid

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the bifunctional linker, **Amino-PEG36-CONH-PEG36-acid**, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

Amino-PEG36-CONH-PEG36-acid is a long-chain, flexible, and hydrophilic linker designed for the synthesis of PROTACs. Its structure features two 36-unit polyethylene glycol (PEG) chains connected by a stable amide (CONH) bond, with a terminal primary amine (NH₂) and a carboxylic acid (COOH) group at opposite ends. These reactive functional groups allow for the covalent attachment of two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.

Property	Value
Molecular Weight	3331.96 g/mol
Chemical Formula	C ₁₅₀ H ₃₀₀ N ₂ O ₇

Role in PROTAC Drug Development

PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of target proteins through the ubiquitin-proteasome system. The linker component, such as **Amino-PEG36-CONH-PEG36-acid**, plays a pivotal role in the efficacy of a PROTAC by influencing several key parameters:

- Solubility and Permeability: The extensive PEGylation imparts significant hydrophilicity, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. This property is crucial for drug delivery and bioavailability.
- Ternary Complex Formation: The length and flexibility of the PEG chains are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This spatial arrangement is essential for the efficient transfer of ubiquitin to the target protein.
- Pharmacokinetics: The linker's characteristics can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC.

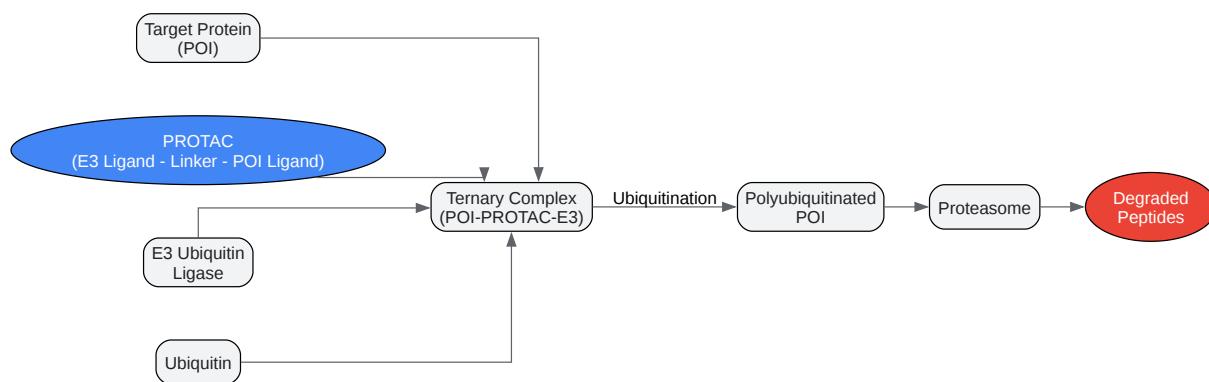
Experimental Protocol: Synthesis of a PROTAC using Amino-PEG36-CONH-PEG36-acid

The following is a generalized protocol for the synthesis of a PROTAC utilizing the amine and carboxylic acid functionalities of the **Amino-PEG36-CONH-PEG36-acid** linker. This procedure involves a two-step sequential coupling of the E3 ligase ligand and the target protein ligand to the linker.

Materials:

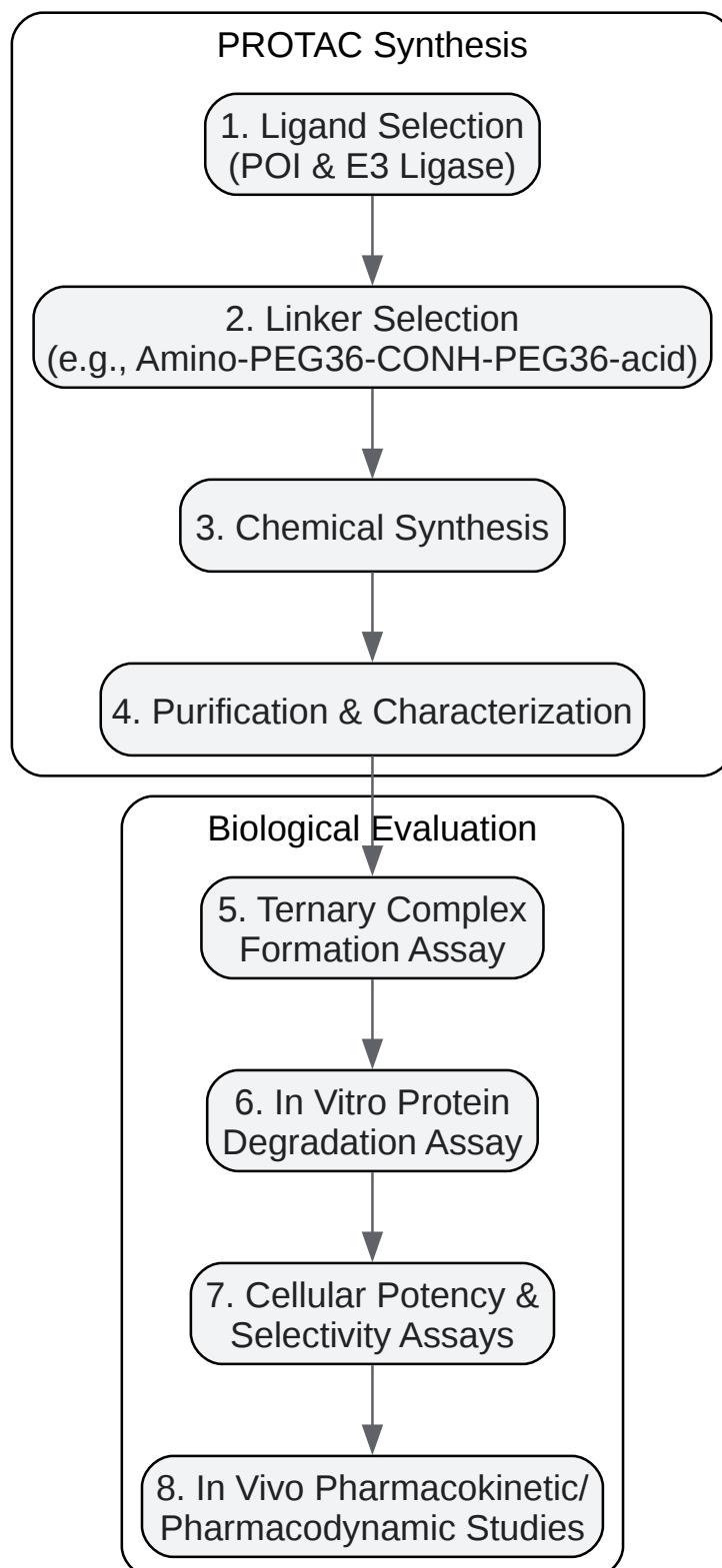
- **Amino-PEG36-CONH-PEG36-acid**
- E3 Ligase Ligand with a carboxylic acid or activated ester functionality
- Target Protein Ligand with a primary or secondary amine functionality
- Coupling reagents (e.g., HATU, HOBr, EDC)
- Amine-reactive activating agent (e.g., N-hydroxysuccinimide)

- Anhydrous solvents (e.g., DMF, DCM)
- Purification supplies (e.g., HPLC, silica gel)


Procedure:

- Activation of the Linker's Carboxylic Acid:
 - Dissolve **Amino-PEG36-CONH-PEG36-acid** in anhydrous DMF.
 - Add an excess of an amine-reactive activating agent, such as N-hydroxysuccinimide (NHS), and a coupling reagent like EDC.
 - Stir the reaction at room temperature for several hours to form the NHS ester of the linker.
 - Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
- Coupling of the Target Protein Ligand:
 - To the activated linker solution, add the target protein ligand containing a free amine.
 - Stir the reaction, typically in the presence of a non-nucleophilic base (e.g., DIEA), at room temperature until the reaction is complete.
 - The primary amine of the target protein ligand will react with the NHS ester of the linker to form a stable amide bond.
- Coupling of the E3 Ligase Ligand:
 - The resulting intermediate now has a free primary amine at the other end of the PEG linker.
 - In a separate reaction vessel, activate the carboxylic acid group of the E3 ligase ligand using a coupling reagent such as HATU.
 - Add the amine-functionalized intermediate to the activated E3 ligase ligand.
 - Allow the reaction to proceed until completion to form the final PROTAC molecule.

- Purification:
 - Purify the crude PROTAC product using an appropriate chromatographic technique, such as reverse-phase HPLC, to obtain the final compound with high purity.
- Characterization:
 - Confirm the identity and purity of the synthesized PROTAC using analytical techniques like LC-MS and NMR.


Visualizing Key Processes

To better understand the role and application of **Amino-PEG36-CONH-PEG36-acid** in PROTAC development, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

[Click to download full resolution via product page](#)

PROTAC-mediated protein degradation pathway.

[Click to download full resolution via product page](#)

A typical workflow for the design and evaluation of PROTACs.

- To cite this document: BenchChem. [Amino-PEG36-CONH-PEG36-acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13711761#amino-peg36-conh-peg36-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b13711761#amino-peg36-conh-peg36-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com